molecular formula C6H4N2O B15215042 Furo[3,4-d]pyrimidine CAS No. 271-05-6

Furo[3,4-d]pyrimidine

Cat. No.: B15215042
CAS No.: 271-05-6
M. Wt: 120.11 g/mol
InChI Key: WGBWKGXFYKPJOQ-UHFFFAOYSA-N
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Description

Furo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological potential. It is a fused pyrimidine derivative, which means it contains a pyrimidine ring fused with a furan ring. This compound is considered a bioisostere of purines, making it a valuable scaffold in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furo[3,4-d]pyrimidine can be synthesized through several methods. One common approach involves the Dimroth rearrangement, which is an isomerization process that relocates heteroatoms within the ring system. This rearrangement can be catalyzed by acids, bases, or heat . Another method involves the use of microwave irradiation to selectively synthesize furo- and pyrrolo[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound oxides, while substitution reactions may produce various substituted derivatives with different functional groups .

Mechanism of Action

The mechanism by which furo[3,4-d]pyrimidine exerts its effects often involves the inhibition of protein kinases. These enzymes play crucial roles in cellular signaling processes, and their inhibition can disrupt cell growth and proliferation. This compound derivatives can selectively bind to the active sites of these enzymes, blocking their activity and leading to anticancer effects .

Comparison with Similar Compounds

Furo[3,4-d]pyrimidine is unique among fused pyrimidine derivatives due to its specific structure and biological activity. Similar compounds include:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline

These compounds also exhibit diverse biological activities and are used in medicinal chemistry for developing therapeutic agents. this compound stands out due to its specific interactions with protein kinases and its potential as an anticancer agent .

Properties

CAS No.

271-05-6

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

IUPAC Name

furo[3,4-d]pyrimidine

InChI

InChI=1S/C6H4N2O/c1-5-2-9-3-6(5)8-4-7-1/h1-4H

InChI Key

WGBWKGXFYKPJOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NC2=CO1

Origin of Product

United States

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